ethyl 3-cyclopropylacrylate chemical characteristics
ethyl 3-cyclopropylacrylate chemical characteristics
An In-Depth Technical Guide to the Chemical Characteristics of Ethyl 3-Cyclopropylacrylate
Prepared by: A Senior Application Scientist
Executive Summary
Ethyl 3-cyclopropylacrylate is a versatile α,β-unsaturated ester that serves as a valuable building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The molecule uniquely combines the reactivity of a Michael acceptor with the advantageous physicochemical properties imparted by a cyclopropyl moiety. This guide provides an in-depth analysis of its synthesis, spectroscopic signature, chemical reactivity, and strategic applications, with a focus on its utility for researchers and professionals in drug development. The incorporation of the cyclopropyl group—a well-regarded bioisostere for phenyl rings and other bulky groups—offers a pathway to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic profiles in drug candidates.[1][2] Understanding the core characteristics of this reagent is therefore paramount for its effective deployment in complex synthetic campaigns.
Molecular Identity and Physicochemical Properties
Precise identification and knowledge of physical properties are fundamental for the successful application of any chemical reagent. Ethyl 3-cyclopropylacrylate is a liquid at standard temperature and pressure.[3] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-cyclopropylprop-2-enoate | [4] |
| Synonyms | Ethyl 3-cyclopropylacrylate, 2-Propenoic acid, 3-cyclopropyl-, ethyl ester | [4] |
| CAS Number | 5808-99-1 | [3][4] |
| Molecular Formula | C₈H₁₂O₂ | [3][4] |
| Molecular Weight | 140.18 g/mol | [3][4] |
| Appearance | Liquid | [3] |
| Density | 0.961 g/mL at 25 °C | [3] |
| Refractive Index (n₂₀/D) | 1.475 | [3] |
| Topological Polar Surface Area | 26.3 Ų | [4] |
| XLogP3 (Computed) | 1.9 | [4] |
Synthesis and Purification
The most reliable and stereoselective method for preparing ethyl 3-cyclopropylacrylate is the Horner-Wadsworth-Emmons (HWE) reaction.[5][6] This olefination strategy offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic (but less basic) phosphonate carbanions and a straightforward aqueous workup to remove the phosphate byproduct.[6] The reaction proceeds by condensing a stabilized phosphonate ylide, derived from triethyl phosphonoacetate, with cyclopropanecarboxaldehyde. The reaction mechanism and a typical workflow are detailed below.
The Horner-Wadsworth-Emmons Mechanism
The HWE reaction begins with the deprotonation of the phosphonate ester by a suitable base to form a resonance-stabilized carbanion.[6] This carbanion then undergoes nucleophilic addition to the aldehyde carbonyl, forming a tetrahedral intermediate. This intermediate collapses into a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired E-alkene and a water-soluble dialkylphosphate salt.[7][8] The thermodynamic stability of the intermediates heavily favors the formation of the trans (E) isomer.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Recommended Synthetic Protocol
This protocol is designed for robust and scalable synthesis. The causality for key steps is explained to ensure reproducibility.
Materials:
-
Triethyl phosphonoacetate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopropanecarboxaldehyde (1.05 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Ylide Formation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride in portions. Causality: NaH is a strong, non-nucleophilic base ideal for forming the phosphonate carbanion. The reaction is exothermic and produces H₂ gas, requiring careful addition and an inert atmosphere.
-
Slowly add triethyl phosphonoacetate dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until H₂ evolution ceases. Causality: This ensures complete deprotonation to form the ylide.
-
Aldehyde Addition: Re-cool the mixture to 0 °C. Add a solution of cyclopropanecarboxaldehyde in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (or until TLC/GC-MS analysis indicates complete consumption of the aldehyde).
-
Workup: Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Extraction: Wash the organic layer sequentially with water and then brine. Causality: The aqueous washes remove the water-soluble diethyl phosphate salt and other inorganic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification and Characterization Workflow
The crude product is typically purified via flash column chromatography on silica gel.
Caption: Synthesis and characterization workflow.
Spectroscopic and Analytical Characterization
| Technique | Predicted Signature | Rationale |
| ¹H NMR | δ ~6.8 (dt, 1H), ~5.9 (d, 1H), 4.1 (q, 2H), ~1.5 (m, 1H), 1.2 (t, 3H), ~0.8 (m, 2H), ~0.5 (m, 2H) | The vinyl protons (α and β to the carbonyl) are diastereotopic and show a large trans coupling constant (~15-16 Hz). The ethyl group appears as a classic quartet and triplet. The cyclopropyl protons are magnetically non-equivalent and appear as complex multiplets in the upfield region. |
| ¹³C NMR | δ ~166 (C=O), ~155 (β-vinyl C), ~118 (α-vinyl C), ~60 (O-CH₂), ~14 (CH₃), ~12 (cyclopropyl CH), ~9 (cyclopropyl CH₂) | The carbonyl carbon is significantly downfield. The β-vinyl carbon is deshielded relative to the α-vinyl carbon due to conjugation with the carbonyl. The cyclopropyl carbons are characteristically shielded and appear upfield.[9] |
| IR (Infrared) | ~1725 cm⁻¹ (C=O stretch, strong), ~1645 cm⁻¹ (C=C stretch, medium), ~1170 cm⁻¹ (C-O stretch, strong), ~3080 & 2980 cm⁻¹ (C-H stretches) | The spectrum is dominated by the strong carbonyl stretch of the conjugated ester.[10] The C=C stretch is also prominent. The C-H stretches include both sp² (vinyl) and sp³ (alkyl and cyclopropyl) signals. |
| Mass Spec (MS) | m/z = 140 (M⁺), 111, 95, 67 | The molecular ion peak should be observed at m/z 140. Common fragmentation pathways for ethyl esters include loss of an ethoxy radical (-•OCH₂CH₃, m/z 95) or loss of ethylene via McLafferty rearrangement. |
Chemical Reactivity and Mechanistic Considerations
The reactivity of ethyl 3-cyclopropylacrylate is dictated by its two primary functional groups: the α,β-unsaturated ester system and the cyclopropyl ring.
Reactivity at the α,β-Unsaturated System
The conjugated system renders the β-carbon electrophilic, making it susceptible to nucleophilic attack in a process known as conjugate addition or Michael addition .[11][12] This reaction is of paramount importance in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[13]
-
Mechanism: A nucleophile adds to the β-carbon, and the resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate. Subsequent protonation yields the 1,4-addition product.[12]
-
Applicable Nucleophiles: A wide range of "soft" nucleophiles participate effectively, including:
Reactions of the Ester Functional Group
The ethyl ester moiety can undergo standard transformations:
-
Hydrolysis: Conversion to the corresponding carboxylic acid using aqueous acid or base.
-
Amidation: Reaction with amines to form amides, often requiring heating or catalytic activation.
-
Reduction: Reduction to the corresponding allylic alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that this will also reduce the carbonyl group.
Stability and Storage
Ethyl 3-cyclopropylacrylate is a combustible liquid.[3] It should be stored in a cool, dry, well-ventilated area away from ignition sources. Recommended storage temperature is 2-8°C.[3] As with many acrylates, it may have a tendency to polymerize, especially if exposed to heat, light, or contaminants.
Relevance in Medicinal Chemistry and Drug Development
While not a drug itself, ethyl 3-cyclopropylacrylate is a highly strategic building block for introducing the cyclopropyl moiety into potential drug candidates.
The Cyclopropyl Group as a Bioisostere
The cyclopropyl group is often used as a bioisostere for a phenyl ring or a gem-dimethyl group. Its unique properties offer several advantages in drug design:[1][15]
-
Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This can increase a drug's half-life and reduce metabolic liabilities.
-
Enhanced Potency: The rigid, three-dimensional structure of the ring can lock a molecule into a bioactive conformation, improving binding affinity to its target receptor.[16]
-
Improved Physicochemical Properties: It can modulate lipophilicity and aqueous solubility, helping to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[15]
-
Reduced Off-Target Effects: By providing a specific conformational constraint, it can improve selectivity for the desired biological target over others.[1]
A Versatile Synthetic Scaffold
Ethyl 3-cyclopropylacrylate provides medicinal chemists with a bifunctional scaffold. The cyclopropyl group can be used to probe hydrophobic pockets in a binding site, while the α,β-unsaturated ester provides a reactive handle for further molecular elaboration via Michael addition, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Safety and Handling
Ethyl 3-cyclopropylacrylate is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Precautionary Statements: P261 (Avoid breathing vapor), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]
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